molecular formula C5H4BN3O3S B428633 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol CAS No. 20841-00-3

4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol

Cat. No. B428633
CAS RN: 20841-00-3
M. Wt: 196.98g/mol
InChI Key: GXNNXFIKEJGNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidines are a class of compounds that have been synthesized and studied for their potential applications . They contain a thiophene ring fused with a pyrimidine ring, which can be further substituted with various functional groups .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of readily available starting materials . For example, isatin derivatives have been used to synthesize a new series of compounds with enhanced cytotoxic activity .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including bromination and reactions with aryl azides or N-aryl-2-azidoacetamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the substituents on the thiophene and pyrimidine rings . For example, the introduction of nitro groups can enhance the energetic properties of these compounds .

Future Directions

Future research could focus on synthesizing and studying “4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol” and similar compounds to better understand their properties and potential applications .

properties

IUPAC Name

1-hydroxy-4-nitro-2H-thieno[2,3-d]diazaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BN3O3S/c10-6-4-3(1-2-13-4)5(7-8-6)9(11)12/h1-2,8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNNXFIKEJGNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CS2)C(=NN1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.